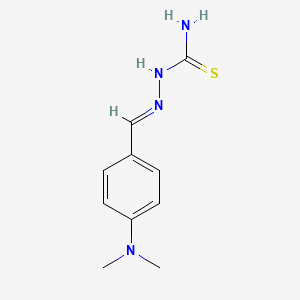

4-(Dimethylamino)benzaldehyde thiosemicarbazone

Vue d'ensemble

Description

4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

4-(Dimethylamino)benzaldehyde+Thiosemicarbazide→4-(Dimethylamino)benzaldehyde thiosemicarbazone

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Condensation Reactions: It can form Schiff bases with aldehydes and ketones.

Complexation Reactions: It can form complexes with metal ions, such as copper(II) and mercury(II).

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.

Major Products

Schiff Bases: Formed through condensation with aldehydes or ketones.

Metal Complexes: Formed through complexation with metal ions.

Applications De Recherche Scientifique

4-(Dimethylamino)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Exhibits antimicrobial and antiviral activities.

Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Industry: Used in the development of sensors for detecting metal ions.

Mécanisme D'action

The mechanism of action of 4-(dimethylamino)benzaldehyde thiosemicarbazone involves the generation of free radicals that induce DNA lesions, oxidative stress, and ultimately autophagy deregulation and apoptosis . It targets cancer cells by downregulating pluripotency markers such as TWIST, NANOG, and OCT4 .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)benzaldehyde N4-methylthiosemicarbazone

- 4-(Dimethylamino)benzaldehyde N4-(4-(dimethylamino)phenylthiosemicarbazone)

Uniqueness

4-(Dimethylamino)benzaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activities . Its ability to induce apoptosis in cancer cells and its potential use in sensor development further highlight its distinct properties .

Activité Biologique

4-(Dimethylamino)benzaldehyde thiosemicarbazone (DTB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of DTB typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide in an ethanol solution under reflux conditions. This reaction forms the thiosemicarbazone linkage, which is crucial for its biological activity:

This method yields DTB with reasonable purity and can be optimized for industrial applications.

Antimicrobial Activity

DTB exhibits significant antimicrobial properties against various bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including:

- Gram-positive: Staphylococcus aureus, Bacillus cereus

- Gram-negative: Klebsiella pneumoniae, Pseudomonas aeruginosa

The antibacterial action is believed to stem from its ability to interfere with essential bacterial processes, disrupting key biochemical pathways critical for survival .

Antiviral Activity

Research indicates that DTB may possess antiviral properties, particularly against viruses such as herpes simplex virus type 1 (HSV-1) and vaccinia virus. Studies have demonstrated that DTB can inhibit viral replication, although the exact mechanisms are still under investigation . The compound has shown promising results in vitro, suggesting its potential as an antiviral agent.

Anticancer Properties

DTB has been investigated for its anticancer effects, particularly in inducing apoptosis in cancer cells. Its mechanism may involve the modulation of cellular signaling pathways and direct interactions with specific biomolecules such as enzymes and receptors .

Data Table: Biological Activity Overview

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of DTB against HSV-1 demonstrated a notable reduction in viral titers when treated with varying concentrations of the compound. The selectivity index (SI) was calculated to assess the compound's safety profile compared to its antiviral activity, showing promising results for further development .

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer properties of DTB, researchers observed that treatment led to significant apoptosis in breast cancer cell lines. The study highlighted the role of DTB in modulating apoptotic pathways, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

[[4-(dimethylamino)phenyl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHKEQEBJQRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951872 | |

| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-81-9 | |

| Record name | 4-(Dimethylamino)benzaldehyde thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?

A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].

Q2: What are the known applications of DMABT in analytical chemistry?

A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].

Q3: How does DMABT interact with metals, and does this have any notable effects?

A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].

Q4: Has the structure of DMABT been investigated using computational chemistry methods?

A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.